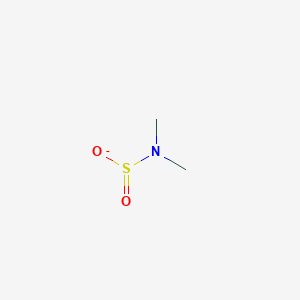
N,N-dimethylsulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylsulfonamide is a useful research compound. Its molecular formula is C2H6NO2S- and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Chemistry
1.1 Precursor for N-Nitrosodimethylamine Formation
N,N-Dimethylsulfonamide is recognized as a precursor for the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound, during ozonation processes in water treatment. Studies have shown that when DMS is subjected to ozonation in the presence of bromide ions, it reacts to form NDMA with significant yields. The kinetics of this reaction indicate that DMS reacts slowly with ozone but forms brominated species that lead to NDMA production under specific conditions .
1.2 Detection in Groundwater
Research conducted in Germany revealed that DMS is frequently found in groundwater and surface waters, with concentrations ranging from 100-1000 ng/L. This detection raises concerns about its persistence and potential ecological impacts, particularly given its role as a breakdown product of the fungicide tolylfluanide .
NDMA Formation Studies
A series of batch ozonation experiments were conducted to elucidate the mechanisms behind NDMA formation from DMS. The results indicated that NDMA was formed only when bromide was present during ozonation, highlighting the importance of environmental conditions in determining the fate of DMS in water systems .
Urban Groundwater Contamination
A study assessing urban areas as sources of groundwater contaminants found detectable levels of DMS below residential areas, emphasizing the compound's relevance in urban pollution studies. The findings suggest that even after regulatory measures were taken against certain pesticides, their degradation products like DMS continue to pose risks to groundwater quality .
Data Table: Summary of Findings on this compound
化学反応の分析
Ozonation and Bromide-Dependent NDMA Formation
DMS acts as a precursor for the carcinogenic compound N-nitrosodimethylamine (NDMA) during water ozonation, but only in the presence of bromide . The reaction pathway involves:
-
Oxidation of bromide by ozone to form hypobromous acid (HOBr):
Br−+O3→HOBr -
Bromination of DMS by HOBr, forming Br-DMS:
DMS+HOBr→Br-DMS -
Reaction of Br-DMS with ozone to produce NDMA and nitrate:
Br-DMS+O3→NDMA+NO3−+SO2
Key findings :
-
The rate constant for DMS reacting with ozone is k≈20M−1s−1 at neutral pH .
-
Bromide acts catalytically, with HOBr rapidly reacting with the deprotonated DMS anion (k=7.1×108M−1s−1) .
-
NDMA yields reach up to 54% under typical drinking water treatment conditions .
Table 1: Reaction Rates and Yields
| Reaction Step | Rate Constant (M⁻¹s⁻¹) | Yield (NDMA) |
|---|---|---|
| DMS + O₃ | 20 | NA |
| DMS + HOBr (bromination) | >3 × 10⁴ | NA |
| Br-DMS + O₃ → NDMA | ≥5000 | 54% |
| Br-DMS + O₃ → NO₃⁻ | ≥5000 | 39% |
Mechanism of Bromination by HOBr
The bromination step is critical and occurs via:
-
Deprotonation of DMS to form the DMS anion (DMS−):
DMS↔DMS−+H+
The pKa of DMS is 10.4 , meaning it exists predominantly in its neutral form at neutral pH . -
Electrophilic attack by HOBr on the electron-rich nitrogen of DMS−, forming Br-DMS− .
Table 2: pKa Values of DMS and Br-DMS
| Compound | pKa | Source |
|---|---|---|
| DMS | 10.4 | |
| Br-DMS | ~9.0 |
Quantum Chemical Insights into Reaction Steps
Quantum chemical modeling reveals:
-
Intermediate formation : The ozone reaction with Br-DMS generates a transient complex resembling a nitrosyl bromide (BrNO) loosely bound to a dimethylaminosulfinate fragment .
-
Decomposition pathways :
Table 3: Activation Energies for Intermediate Decomposition
| Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Pathway A | 3.6 | 1010 |
| Pathway B | 3.0 | 1010 |
Other Reactions
特性
分子式 |
C2H6NO2S- |
|---|---|
分子量 |
108.14 g/mol |
IUPAC名 |
[methyl(sulfinato)amino]methane |
InChI |
InChI=1S/C2H7NO2S/c1-3(2)6(4)5/h1-2H3,(H,4,5)/p-1 |
InChIキー |
SUZDSKMNCIZSIW-UHFFFAOYSA-M |
正規SMILES |
CN(C)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















